molecular formula C19H22N2O7S2 B1663785 BML283

BML283

カタログ番号: B1663785
分子量: 454.5 g/mol
InChIキー: HMGDKYUJSFVHIY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

特性

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(4-methoxyphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O7S2/c1-26-15-2-4-16(5-3-15)29(22,23)20-8-10-21(11-9-20)30(24,25)17-6-7-18-19(14-17)28-13-12-27-18/h2-7,14H,8-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGDKYUJSFVHIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Chemical Identity and Structural Considerations

BML283 (CAS 562867-96-3) is a piperazine derivative featuring two distinct sulfonyl moieties: a 2,3-dihydrobenzo[b]dioxin-6-ylsulfonyl group and a 4-methoxyphenylsulfonyl group. Its molecular formula, $$ \text{C}{19}\text{H}{22}\text{N}{2}\text{O}{7}\text{S}_{2} $$, corresponds to a molecular weight of 454.5 g/mol. The compound’s crystalline form exhibits a melting point of 229–231°C, and it is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 12 mg/mL. These properties necessitate specialized handling during synthesis and formulation to ensure stability and reproducibility.

Synthetic Routes for BML283

Retrosynthetic Analysis

The synthesis of BML283 can be conceptualized through a disconnection approach targeting the central piperazine core. The two sulfonyl substituents are introduced via nucleophilic aromatic substitution (SNAr) reactions, leveraging the electrophilic character of sulfonyl chlorides.

Key Intermediates:
  • 2,3-Dihydrobenzo[b]dioxin-6-sulfonyl chloride
  • 4-Methoxyphenylsulfonyl chloride
  • Piperazine base

Stepwise Synthesis

Preparation of Sulfonyl Chloride Intermediates

a. Synthesis of 2,3-Dihydrobenzo[b]dioxin-6-sulfonyl Chloride
The benzodioxane ring is synthesized via cyclization of catechol derivatives with 1,2-dibromoethane under basic conditions. Subsequent sulfonation at the 6-position is achieved using chlorosulfonic acid ($$ \text{ClSO}{3}\text{H} $$) in dichloromethane at 0–5°C. The crude sulfonic acid is then treated with phosphorus pentachloride ($$ \text{PCl}{5} $$) to yield the sulfonyl chloride intermediate.

b. Synthesis of 4-Methoxyphenylsulfonyl Chloride
4-Methoxyphenylsulfonyl chloride is prepared through direct sulfonation of anisole (methoxybenzene) using fuming sulfuric acid ($$ \text{H}{2}\text{SO}{4}\cdot\text{SO}{3} $$) followed by chlorination with $$ \text{PCl}{5} $$.

Coupling Reactions with Piperazine

Piperazine undergoes sequential sulfonylation in a controlled, stepwise manner to avoid bis-sulfonation at a single nitrogen atom. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) or dichloromethane under inert atmosphere:

  • First Sulfonylation :
    Piperazine is treated with 2,3-dihydrobenzo[b]dioxin-6-sulfonyl chloride in the presence of triethylamine ($$ \text{Et}_{3}\text{N} $$) to yield the mono-sulfonylated intermediate.

  • Second Sulfonylation :
    The intermediate is reacted with 4-methoxyphenylsulfonyl chloride under similar conditions to afford the bis-sulfonylated product, BML283.

Purification and Characterization

Crude BML283 is purified via recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents. Purity is assessed by thin-layer chromatography (TLC), with commercial batches achieving ≥98% purity. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity.

Formulation Strategies for Biological Applications

In Vitro Stock Solutions

BML283 is typically dissolved in DMSO at a concentration of 10 mM for cellular assays. The following table outlines preparation protocols:

Parameter Specification
Solvent Anhydrous DMSO
Concentration 10 mM (4.545 mg/mL)
Storage -20°C in single-use aliquots (1–3 months)

In Vivo Formulation

For preclinical studies, BML283 is formulated as a solution in 30% PEG-300, 5% Tween 80, and 65% saline. The stepwise preparation involves:

  • Dissolving BML283 in DMSO (10% v/v).
  • Adding PEG-300 (30% v/v) with vortexing.
  • Incorporating Tween 80 (5% v/v) followed by saline to achieve the final volume.

Challenges and Optimization

Synthetic Yield Improvements

Initial routes reported yields of 40–50% due to competing bis-sulfonylation and piperazine dimerization. Optimization strategies include:

  • Temperature Control : Maintaining reactions at 0–5°C to suppress side reactions.
  • Stoichiometric Adjustments : Using a 2:1 molar ratio of piperazine to sulfonyl chlorides.

Stability Considerations

BML283 is hygroscopic and prone to hydrolysis in aqueous environments. Storage under anhydrous conditions at -20°C is critical for long-term stability.

化学反応の分析

科学研究の応用

ML083は、化学、生物学、医学の分野で特に広く科学研究で使用されています。その応用には、以下が含まれます。

科学的研究の応用

ML083 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

作用機序

類似の化合物との比較

ML083は、ピルビン酸キナーゼM2に対する選択性においてユニークです。類似の化合物には、以下のような他のピルビン酸キナーゼモジュレーターが含まれます。

これらの化合物は同様の標的を共有しますが、化学構造と作用機序が異なり、ML083がピルビン酸キナーゼM2との特定の相互作用においてユニークであることを強調しています.

類似化合物との比較

ML083 is unique in its selectivity for pyruvate kinase M2. Similar compounds include other pyruvate kinase modulators, such as:

These compounds share similar targets but differ in their chemical structures and mechanisms of action, highlighting the uniqueness of ML083 in its specific interactions with pyruvate kinase M2 .

生物活性

BML283 is a compound that has garnered attention in the field of biomedical research due to its potential biological activities. This article delves into the biological activity of BML283, examining its mechanisms, applications, and relevant case studies.

BML283 is primarily recognized for its role as a Chk2 inhibitor , which positions it as a significant player in the regulation of cell cycle and DNA damage response pathways. The inhibition of Chk2 can lead to alterations in cellular processes such as apoptosis, autophagy, and cell cycle progression, making it a candidate for cancer research and treatment strategies.

Anticancer Properties

Research indicates that BML283 exhibits anticancer activity through several mechanisms:

  • Induction of Apoptosis : BML283 has been shown to induce apoptosis in various cancer cell lines. This is particularly significant in cancers where Chk2 is overactive, contributing to uncontrolled cell proliferation.
  • Cell Cycle Arrest : By inhibiting Chk2, BML283 can cause cell cycle arrest, preventing cancer cells from dividing and proliferating.
  • Synergistic Effects with Other Agents : Studies suggest that BML283 may enhance the efficacy of other anticancer agents when used in combination therapies.

Summary of Biological Activities

The following table summarizes the biological activities associated with BML283:

Biological ActivityDescriptionReferences
AnticancerInduces apoptosis and causes cell cycle arrest
DNA Damage ResponseInhibits Chk2, altering DNA repair mechanisms
Autophagy RegulationModulates autophagy pathways in cancer cells

Study 1: Efficacy Against Cancer Cell Lines

In a notable study published in 2021, researchers investigated the effects of BML283 on various cancer cell lines. The results demonstrated that treatment with BML283 led to significant reductions in cell viability across multiple lines, including breast and colorectal cancers. The study utilized assays such as MTT and flow cytometry to assess cell death and apoptosis rates.

Study 2: Combination Therapy Approaches

Another research effort explored the synergistic effects of BML283 when combined with traditional chemotherapeutics. The findings indicated enhanced cytotoxicity when BML283 was administered alongside doxorubicin, suggesting a potential strategy for improving treatment outcomes in resistant cancer forms.

Study 3: Mechanistic Insights

A detailed mechanistic study focused on the molecular pathways influenced by BML283 revealed its impact on key signaling cascades involved in tumor progression. The study utilized Western blot analysis to assess changes in protein expression related to apoptosis and cell cycle regulation.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing BML283 in preclinical studies?

  • Methodological Answer : Synthesis of BML283 should follow established medicinal chemistry protocols, including detailed characterization via nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC) for purity validation. Ensure adherence to IUPAC naming conventions and report physicochemical properties (e.g., solubility, stability) under controlled conditions . For pharmacological characterization, use dose-response curves to calculate IC₅₀/EC₅₀ values, and include positive/negative controls to contextualize efficacy .

Q. How should researchers design initial experiments to assess BML283’s mechanism of action?

  • Methodological Answer : Begin with in vitro assays (e.g., enzyme inhibition, receptor binding) to identify primary targets. Use orthogonal validation methods (e.g., CRISPR knockdown, siRNA) to confirm target engagement. For in vivo studies, select model organisms based on translational relevance and include power analyses to determine sample sizes, minimizing Type I/II errors . Document all experimental variables (e.g., temperature, solvent composition) to ensure reproducibility .

Q. What statistical methods are appropriate for analyzing BML283’s dose-response data?

  • Methodological Answer : Nonlinear regression models (e.g., sigmoidal dose-response curves) are standard for IC₅₀/EC₅₀ calculations. Report confidence intervals and use ANOVA or mixed-effects models for multi-group comparisons. Adhere to guidelines for precision: report means ± SEM/SD to no more than one significant digit beyond instrument precision .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in BML283 studies (e.g., divergent efficacy across cell lines)?

  • Methodological Answer : Apply contradiction analysis frameworks:

  • Principal Contradiction Identification : Determine if discrepancies arise from methodological variability (e.g., assay conditions) or biological context (e.g., cell-line-specific pathways) .
  • Iterative Re-testing : Replicate experiments under standardized conditions, controlling for variables like passage number or culture media. Use meta-analysis to pool data from independent studies and identify confounding factors .
  • Mechanistic Follow-up : Employ multi-omics approaches (e.g., transcriptomics, proteomics) to uncover hidden variables influencing BML283’s activity .

Q. What strategies optimize experimental design for BML283’s combination therapies?

  • Methodological Answer :

  • Synergy Quantification : Use Chou-Talalay or Bliss independence models to distinguish additive vs. synergistic effects. Include isobolograms for visual confirmation .
  • Pharmacokinetic Integration : Design studies to assess drug-drug interactions (e.g., CYP450 inhibition) and staggered dosing schedules to mitigate toxicity .

Q. How should researchers address reproducibility challenges in BML283 studies?

  • Methodological Answer :

  • Pre-registration : Detail hypotheses, protocols, and analysis plans in open-access repositories before experimentation .
  • Data Management Plans (DMPs) : Archive raw data (e.g., spectra, chromatograms) in FAIR-aligned databases with metadata for reuse. Retain data for 5–10 years post-publication .
  • Collaborative Validation : Share compounds and protocols with independent labs to confirm findings, reducing bias .

Data Reporting & Ethical Considerations

Q. What are the minimum reporting standards for BML283 studies in peer-reviewed journals?

  • Methodological Answer :

  • Compound Characterization : Provide NMR/HRMS spectra, HPLC traces, and purity percentages. Disclose synthetic yields and batch-to-batch variability .
  • Biological Data : Report exact concentrations, exposure times, and vehicle controls. Use standardized units (e.g., nM, µM) and avoid ambiguous terms like “significant” without statistical backing (specify p-values) .

Q. How can researchers mitigate bias in BML283’s preclinical evaluation?

  • Methodological Answer :

  • Blinding : Implement double-blinded protocols for data collection and analysis.
  • Negative Controls : Include inactive analogs or vehicle-only groups to isolate BML283-specific effects.
  • Conflict Declaration : Disclose funding sources and intellectual property interests in manuscripts .

Tables: Key Parameters for BML283 Research

(Example Structure for Methodological Guidance)

Parameter Recommended Standard Reference
Purity Threshold≥95% (HPLC/UV-Vis)
IC₅₀ ReportingMean ± SEM (n ≥ 3 replicates)
Data Retention Period10 years (raw data)
Statistical Significancep < 0.05 with Bonferroni correction

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BML283
Reactant of Route 2
Reactant of Route 2
BML283

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。